molecular formula C17H15N3O2 B2516867 N-benzyl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899740-60-4

N-benzyl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2516867
CAS No.: 899740-60-4
M. Wt: 293.326
InChI Key: YBAHISWBKWDXKW-UHFFFAOYSA-N
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Description

N-Benzyl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a bicyclic heterocyclic compound featuring a 1,8-naphthyridine core substituted with a methyl group at position 1, a ketone at position 2, and a benzyl-substituted carboxamide at position 3. Its synthesis likely follows methodologies analogous to those described for similar naphthyridine derivatives, such as microwave-assisted coupling () or deprotection using trifluoroacetic acid (TFA) ().

Properties

IUPAC Name

N-benzyl-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-20-15-13(8-5-9-18-15)10-14(17(20)22)16(21)19-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAHISWBKWDXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthyridine core, followed by functionalization to introduce the benzyl, methyl, and carboxamide groups. Key steps may include:

    Cyclization Reactions: Formation of the naphthyridine core through cyclization of appropriate precursors.

    N-alkylation: Introduction of the benzyl group via N-alkylation reactions using benzyl halides.

    Amidation: Formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-benzyl-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

The following analysis highlights structural, synthetic, and functional distinctions between the target compound and key analogs.

Structural Variations and Substitution Patterns

Substituents on the 1,8-naphthyridine core and carboxamide nitrogen critically influence physicochemical properties and biological activity. Key examples include:

Table 1: Structural Comparison of Selected 1,8-Naphthyridine Derivatives
Compound Name R1 (Position 1) R3 (Carboxamide N-Substituent) Additional Modifications Molecular Weight (g/mol) Biological Activity Source Evidence
Target Compound Methyl Benzyl None ~313.3 (estimated) Not explicitly reported N/A
N-Benzyl-4-hydroxy-2-oxo-... [10] Hydroxy Benzyl 4-Hydroxy ~330.3 (estimated) Potential integrase inhibition
1-Benzyl-N-methyl-2-oxo-N-phenyl-... (CAS 1154917-10-8) Benzyl Methyl, Phenyl None 369.4 Not reported
1-(4-Chlorobenzyl)-N-ethyl-2-oxo-N-(o-tolyl)-... 4-Chlorobenzyl Ethyl, o-Tolyl Chlorine at benzyl 431.9 Not reported
1-(4-Chlorobenzyl)-N-cyclododecyl-2-oxo-... 4-Chlorobenzyl Cyclododecyl Bulky cyclododecyl group Not reported Not reported
4-Amino-N-(2,4-difluorobenzyl)-1-hydroxy-6-(6-hydroxyhexyl)-... (OZ1) Hydroxy 2,4-Difluorobenzyl 4-Amino, 6-hydroxyhexyl 446.4 HIV-1 integrase inhibition
JT11 (Cannabinoid agonist) Pentyl 4-Methylcyclohexyl None Not reported CB2 receptor agonism
Key Observations:
  • R1 Substitutions : The target compound’s methyl group at position 1 contrasts with hydroxy () or benzyl () groups in analogs. Hydroxy groups enhance metal-chelating capacity (critical for HIV integrase inhibition) but may reduce metabolic stability . Methyl substitution likely improves lipophilicity and stability.
  • Carboxamide N-Substituents : The benzyl group in the target compound differs from halobenzyl (), phenyl (), or cycloalkyl () groups. Difluorobenzyl substituents (e.g., OZ1 in ) are common in antiviral agents due to enhanced binding affinity and pharmacokinetics .
  • Additional Modifications : Substituents like 6-hydroxyhexyl () or chlorine () alter solubility and target engagement.

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